Product packaging for Meclizine(Cat. No.:CAS No. 163837-49-8)

Meclizine

Cat. No.: B1171235
CAS No.: 163837-49-8
M. Wt: 390.9 g/mol
InChI Key: OCJYIGYOJCODJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Therapeutic Development of Antihistamines and Anti-Vertigo Agents

The journey to understand and counteract the effects of histamine (B1213489) began with its identification in 1910 by Sir Henry Dale and Patrick Laidlaw. kidsvillepeds.com This led to the discovery of the first compound with antihistamine properties, piperoxan, in 1933. wikipedia.org However, its toxicity limited its use in humans. wikipedia.org The first clinically viable antihistamine, phenbenzamine, was introduced in 1942, marking a significant milestone in the medical treatment of nasal allergies. kidsvillepeds.comwikipedia.org This first generation of antihistamines, developed from the 1940s onwards, was characterized by its ability to cross the blood-brain barrier, leading to sedative effects. kidsvillepeds.comnih.govtga.gov.au

The development of drugs to manage vertigo and dizziness often ran parallel to antihistamine research. jst.go.jp Many first-generation antihistamines, due to their central nervous system effects, proved effective against motion sickness and vertigo. pixorize.comaneskey.com These agents, including meclizine (B1204245), function as vestibular suppressants, reducing the intensity of signals from the inner ear's balance system to the brain. nih.govaijoc.com Over time, research aimed to develop agents with improved specificity and fewer side effects, leading to the creation of second-generation antihistamines in the 1980s that were less sedating. kidsvillepeds.comwebmd.comnih.gov

This compound's Position within First-Generation Antihistamines

Patented in 1951 and introduced for medical use in 1953, this compound is classified as a first-generation antihistamine belonging to the piperazine (B1678402) class. wikipedia.org Structurally, it is similar to other piperazine derivatives like buclizine, cyclizine, and hydroxyzine. wikipedia.orgjrespharm.comdrugbank.com First-generation antihistamines are known for their non-selective action, meaning they affect various receptors beyond the histamine H1 receptor and readily penetrate the blood-brain barrier. nih.govnih.gov

This compound's primary mechanism of action is as an antagonist or inverse agonist at H1 receptors. nih.govwikipedia.org This action blocks the effects of histamine, which is involved in allergic responses. droracle.ai Additionally, this compound possesses significant central anticholinergic properties, meaning it blocks the action of the neurotransmitter acetylcholine (B1216132). nih.govmedcentral.comhres.ca This dual mechanism is believed to be responsible for its antiemetic (anti-nausea) and anti-vertigo effects by depressing the excitability of the labyrinth in the inner ear and affecting the chemoreceptor trigger zone in the brain. wikipedia.orgnih.govdrugbank.com

Table 1: Comparison of First and Second-Generation Antihistamines

Feature First-Generation Antihistamines Second-Generation Antihistamines
Blood-Brain Barrier Penetration High nih.govtga.gov.aunih.gov Low/Minimal nih.govdroracle.ai
Sedative Effects Common nih.govtga.gov.aupixorize.com Rare/Less Common kidsvillepeds.comwebmd.com
Receptor Selectivity Non-selective (affects H1, muscarinic, adrenergic receptors) nih.govpixorize.comnih.gov Highly selective for peripheral H1 receptors nih.govnih.gov
Anticholinergic Effects Prominent pixorize.comnih.gov Generally absent nih.gov
Duration of Action Shorter (e.g., 4-6 hours) webmd.comnih.gov Longer (e.g., up to 24 hours) webmd.comnih.gov
Examples Diphenhydramine, Chlorpheniramine, this compound tga.gov.aupixorize.com Loratadine, Cetirizine, Fexofenadine kidsvillepeds.comwebmd.com

Table 2: Pharmacological Profile of this compound

Property Description
Drug Class First-Generation Antihistamine, Piperazine Derivative aneskey.comwikipedia.orgfpnotebook.com
Primary Mechanism H1 Receptor Antagonist/Inverse Agonist nih.govwikipedia.org
Secondary Mechanism Central Anticholinergic Activity nih.govmedcentral.com
Therapeutic Effects Antiemetic, Anti-vertigo nih.govdrugbank.com
Pharmacokinetics Onset of action is approximately 1 hour. nih.govdrugbank.com Peak plasma levels are reached in about 3 hours. drugbank.com The elimination half-life is around 5-6 hours. wikipedia.orgdrugbank.com Metabolism primarily occurs in the liver via the CYP2D6 enzyme. wikipedia.orgdrugbank.com

Scope and Significance of this compound Research in Modern Pharmacology

While traditionally used for motion sickness and vertigo, this compound is the subject of significant modern research for "drug repurposing"—finding new therapeutic uses for existing medications. sciencedaily.com This research leverages the compound's known safety profile to explore its potential in a variety of other diseases.

One of the most promising areas of investigation is in the treatment of achondroplasia, a common form of dwarfism caused by a mutation in the FGFR3 gene. researchgate.netoup.com Research using a drug repositioning strategy found that this compound inhibits the overactive FGFR3 signaling pathway. researchgate.netoup.com Studies in mouse models of achondroplasia have shown that this compound administration promotes longitudinal bone growth. researchgate.netbeyondachondroplasia.orgbeyondachondroplasia.org These promising preclinical results have led to Phase 1 clinical trials to evaluate the safety and pharmacokinetics of this compound in children with this condition. beyondachondroplasia.orgdroracle.aiplos.org

This compound's potential as a neuroprotective agent is another active area of research. nih.gov Studies have shown that this compound can protect against neuronal cell death by shifting cellular metabolism from mitochondrial respiration toward glycolysis. nih.govahajournals.org This mechanism has been explored in models of Huntington's disease, Parkinson's disease, and stroke, where this compound demonstrated protective effects. nih.govahajournals.orgresearchgate.net Research into its (S)-enantiomer suggests it may retain these neuroprotective metabolic effects with reduced H1 receptor activity, potentially offering a better-tolerated therapeutic option. ahajournals.org

The field of oncology is also exploring this compound's utility. Research has indicated that this compound may inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) and cell-cycle arrest in human colon cancer cells. sciencedaily.comnih.gov Further studies suggest it may have a role in treating liver carcinoma by blocking tumor growth. cancer.gov Virtual screening studies have also identified this compound as a potential candidate for targeting the estrogen receptor in breast cancer. impactfactor.org Some research suggests these anticancer effects may be linked to the downregulation of a protein called Translationally Controlled Tumor Protein (TCTP). oncotarget.com

Table 3: Selected Modern Research Applications of this compound

Research Area Investigated Mechanism/Effect Key Findings
Achondroplasia Inhibition of overactive Fibroblast Growth Factor Receptor 3 (FGFR3) signaling. researchgate.netoup.com Promoted bone growth in animal models, leading to clinical trials in children. beyondachondroplasia.orgbeyondachondroplasia.orgplos.org
Neuroprotection (Stroke, Huntington's) Attenuates mitochondrial respiration and shifts metabolism towards glycolysis. nih.govahajournals.org Protects against neuronal cell death in preclinical models; the (S)-enantiomer shows promise with reduced H1 activity. nih.govahajournals.orgresearchgate.net
Oncology (Colon, Liver, Breast Cancer) Induction of apoptosis and cell-cycle arrest; potential inhibition of tumor growth. sciencedaily.comnih.govcancer.gov Shown to induce cell death in colon cancer cell lines and identified as a candidate for liver and breast cancer therapy. nih.govimpactfactor.org
Chemotherapy-Induced Neuropathy Protects neurons from oxidative damage by enhancing the pentose (B10789219) phosphate (B84403) pathway. biorxiv.org Attenuated pain and neuronal Ca2+ activity in a mouse model of cisplatin-induced neuropathy. biorxiv.org
Smoking Cessation Potential modulation of histaminergic transmission involved in nicotine (B1678760) consumption. nih.gov Investigated in a clinical trial as a potential novel agent for smoking cessation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJYIGYOJCODJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1104-22-9 (di-hydrochloride), 36236-67-6 (hydrochloride)
Record name Meclozine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023242
Record name Meclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Meclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

230 °C @ 2 MM HG
Record name MECLIZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

0.1g/100mL, FREELY SOL IN CHLOROFORM, PYRIDINE; SLIGHLY SOL IN DIL ACIDS, ALCOHOL; PRACTICALLY INSOL IN WATER, ETHER /MECLIZINE DIHYDROCHLORIDE/, FREELY SOL IN METHYLACETAMIDE, PYRIDINE, CHLOROFORM, ACID-ALCOHOL-WATER MIXT /MECLIZINE HYDOCHLORIDE/, 1.03e-03 g/L
Record name Meclizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MECLIZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Meclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

569-65-3, 163837-49-8
Record name Meclizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163837-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meclozine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meclizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name meclizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Meclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meclozine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECLIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L5TQ84570
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MECLIZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Meclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217-224
Record name Meclizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Pharmacological Mechanisms of Action of Meclizine

Elucidating Histamine (B1213489) H1 Receptor Antagonism

Meclizine's fundamental mechanism involves its role as an antagonist at histamine H1 receptors. patsnap.comwikipedia.org By blocking these receptors, it prevents histamine from binding and initiating the cascade of signals that lead to symptoms of nausea and dizziness. patsnap.compatsnap.com

Molecular Docking and Binding Site Analysis

Recent studies utilizing microcrystal electron diffraction (MicroED) and molecular docking have provided significant insights into the binding of This compound (B1204245) to the histamine H1 receptor. nih.govescholarship.orgbiorxiv.org These investigations have revealed that this compound interacts with specific residues within the receptor's binding pocket. nih.gov

Key interactions include:

Salt bridges: Formed between the protonated piperazine (B1678402) ring of this compound and the Asp107 residue of the receptor. nih.gov

Pi-stacking interactions: Occur between the phenyl or chlorophenyl rings of this compound and receptor residues such as His450 and Trp103. nih.gov

Hydrogen bonds: A weak hydrogen bond is observed between Tyr458 and the piperazine ring. nih.gov

Hydrophobic interactions: Multiple hydrophobic interactions with residues in transmembrane helices III and V help to stabilize the orientation of the methylbenzyl group. nih.gov

A comparative analysis with the second-generation antihistamine levocetirizine (B1674955) has identified conserved binding sites, offering a deeper understanding of the structural basis for H1 receptor antagonism. nih.govescholarship.orgbiorxiv.org

Ligand-Receptor Interaction Dynamics

This compound functions as an inverse agonist at the H1 receptor, meaning it not only blocks the action of the agonist (histamine) but also reduces the receptor's basal activity. nih.govnih.gov The binding of this compound to the H1 receptor is a reversible process. medchemexpress.com The flexible piperazine ring of this compound allows for conformational adaptation within the binding site. The interaction is further stabilized by N–H···Cl− hydrogen bonds.

Central Anticholinergic Properties and Neural Pathway Modulation

Beyond its antihistaminic effects, this compound possesses significant central anticholinergic properties, which play a crucial role in its antiemetic and antivertigo effects. nih.govpatsnap.comwikipedia.org This means it blocks the action of acetylcholine (B1216132), a key neurotransmitter in the central nervous system. patsnap.compatsnap.com

Interaction with Cholinergic Receptors

This compound's anticholinergic action involves the blockade of muscarinic receptors in the brain. drugs.com This inhibition of cholinergic transmission contributes to the dampening of excitatory neural pathways, which is particularly relevant in the context of motion sickness and vertigo. patsnap.compatsnap.com

Impact on Medullary Vomiting Center and Chemoreceptor Trigger Zone (CTZ) Activity

The antiemetic properties of this compound are largely attributed to its effects on key areas in the brainstem involved in the vomiting reflex. nih.govdrugbank.com It acts on the medullary vomiting center and the chemoreceptor trigger zone (CTZ). nih.govcarehospitals.comdrugbank.com The CTZ is a crucial area that detects emetic substances in the blood and transmits signals to the vomiting center. laphil.com

Histamine H1 receptors are present in the vestibular nuclei and the nucleus of the solitary tract (NTS), which receive input related to motion and from the gastrointestinal tract. drugbank.com By blocking H1 receptors in these areas, this compound inhibits the transmission of histaminergic signals to the CTZ and the medullary vomiting center, thereby suppressing nausea and vomiting. drugbank.comnih.govmedicaldialogues.in

Vestibular System Modulation and Labyrinthine Excitability

This compound directly affects the vestibular system, the sensory apparatus in the inner ear responsible for balance and spatial orientation. patsnap.commedscape.com It is thought to reduce the sensitivity of the labyrinthine apparatus. medex.com.bd

This modulation is achieved by depressing labyrinthine excitability and blocking conduction in the inner-ear vestibular-cerebellar pathways. medscape.comhearinghealthmatters.org By diminishing vestibular stimulation, this compound effectively alleviates the symptoms of vertigo and dizziness. carehospitals.commedscape.com Some research suggests that this compound's mechanism may not be limited to sensory-specific pathways but may also operate at a more central level, influencing the integration of visual and vestibular signals. nih.gov Clinical studies have shown that this compound can reduce the magnitude of the vestibulo-ocular reflex. wikipedia.org

Table 1: Key Pharmacological Actions of this compound

Mechanism Target Effect Reference
Histamine H1 Receptor Antagonism Histamine H1 Receptors Blocks histamine binding, reducing allergic-like responses and nausea signals. patsnap.comwikipedia.org
Central Anticholinergic Properties Muscarinic Receptors in CNS Blocks acetylcholine, dampening excitatory neural pathways involved in vomiting. nih.govpatsnap.compatsnap.com
Vestibular System Modulation Labyrinthine Apparatus & Vestibular-Cerebellar Pathways Decreases excitability and blocks signal conduction, reducing vertigo and dizziness. medscape.comhearinghealthmatters.org

Suppressive Effects on Vestibular Nuclei and Nucleus of Solitary Tract (NTS) Signaling

This compound exerts a suppressive effect on the vestibular nuclei and the nucleus of the solitary tract (NTS). drugbank.comnih.gov Histamine H1 receptors are present on these nuclei, which are activated by motion and stimuli from the gastrointestinal tract. drugbank.com By acting as an antagonist at these H1 receptors, this compound inhibits the transmission of histaminergic signals from the vestibular nuclei and the NTS to the chemoreceptor trigger zone (CTZ) and the vomiting center located in the medulla. drugbank.comnih.govcarehospitals.com This blockade of signal transduction is a primary mechanism underlying its antiemetic and antivertigo properties. drugbank.comnih.gov

Reduction of Vestibular Incitation and Labyrinth Excitability

This compound is understood to reduce vestibular incitation and decrease the excitability of the labyrinth, the part of the inner ear responsible for balance. nih.govmedscape.com This action is thought to be a consequence of its central anticholinergic properties and its direct depressant effect on the labyrinth and vestibular stimulation. wikipedia.orgmedscape.com By diminishing the sensitivity of the inner ear's balance center, this compound helps to alleviate the spinning sensations associated with vertigo. neuroequilibrium.inmedscape.com

Inhibitory Influence on Eye Movement Reflexes during Visual-Vestibular Tasks

Clinical research has demonstrated that this compound has an inhibitory effect on eye movement reflexes, particularly during visual-vestibular tasks at low accelerations. nih.govnih.govresearchgate.net This finding suggests that this compound's mechanism may not be confined to sensory-specific pathways but likely involves a more central level of action. nih.govresearchgate.net One study observed that while this compound led to a relative increase in torsional velocity during vestibular stimulation, it caused a decrease during low-acceleration visual-vestibular stimuli. nih.govnih.gov This complex effect on the vestibulo-ocular reflex highlights the drug's nuanced interaction with the central nervous system. wikipedia.org

Table 1: Effect of this compound on Torsional Eye Velocity

Stimulation Condition Acceleration Change in Torsional Velocity with this compound (compared to placebo)
Vestibular Low (14°/s²) Relative Increase
Vestibular High (28°/s²) Relative Increase
Visual-Vestibular Low (14°/s²) Decrease
Visual-Vestibular High (28°/s²) Increase

Data derived from a study on healthy subjects, indicating a central effect of this compound on eye movement reflexes. nih.govresearchgate.net

Examination of Effects on Vestibular Maculae and Central Gravity Receptor Circuits

Studies suggest that this compound can act on peripheral elements of the vestibular maculae, which are sensory organs in the inner ear that detect linear acceleration and gravity. droracle.ainih.govdroracle.ai Furthermore, there is evidence to indicate that this compound also exerts its suppressive effects through actions on central gravity receptor circuits. droracle.ainih.govdroracle.airesearchgate.net This dual action on both peripheral and central components of the vestibular system contributes to its efficacy in managing vestibular disorders. droracle.ai

Other Receptor Interactions and Secondary Pharmacological Activities

Beyond its primary antihistaminic and anticholinergic effects, this compound interacts with other receptor systems, contributing to its broader pharmacological profile.

Weak Dopamine (B1211576) Antagonism (D1-like and D2-like Receptors)

This compound has been reported to act as a weak antagonist at both D1-like and D2-like dopamine receptors. wikipedia.org Dopamine antagonists are a class of drugs that block dopamine receptors and are often used as antipsychotics and antiemetics. wikipedia.org However, this compound's antagonism at these receptors is considered weak and it does not appear to induce catalepsy, a state of motor immobility, which may be due to its concurrent anticholinergic activity. wikipedia.org The antagonism of D1-like and D2-like receptors can be a mechanism to prevent rewarding and anxiolytic effects. nih.gov

Pregnane (B1235032) X Receptor (PXR) Agonism

This compound is an agonist of the human pregnane X receptor (hPXR), a nuclear receptor that plays a key role in the metabolism of foreign substances and endogenous molecules. researchgate.netnih.govfrontiersin.org In laboratory studies, this compound was shown to activate hPXR more potently than the rat PXR. rndsystems.comtocris.com This activation leads to an increased expression of hPXR target genes, such as CYP3A4, in human liver cells. researchgate.netrndsystems.com Interestingly, despite inducing the expression of this metabolic enzyme, this compound has also been found to directly inhibit its catalytic activity. researchgate.net The agonism of PXR suggests that this compound may have broader effects on metabolism and cellular processes beyond its immediate effects on the vestibular system. nih.govfrontiersin.org

Pharmacokinetics and Biotransformation of Meclizine

Absorption Kinetics and Bioavailability Studies

Following oral administration, meclizine (B1204245) is absorbed from the gastrointestinal tract. nih.govpfizer.com It has a reported bioavailability of 22-32%, which is considered low. wikipedia.org This limited bioavailability is partly attributed to its poor solubility in water and gastrointestinal fluids. wikipedia.orgresearchgate.netamazonaws.com

Time to Peak Plasma Concentration (Tmax) Analysis

The time required to reach the maximum plasma concentration (Tmax) of this compound after oral administration is a key indicator of its absorption rate. For the tablet dosage form, the median Tmax is approximately 3 hours, with a range of 1.5 to 6 hours. drugbank.comnih.govpfizer.comdrugs.comrxlist.comwikidoc.orgfda.govfda.gov However, some studies have reported a more rapid absorption, with a mean Tmax of 1.7 hours in children under fasting conditions. plos.org In one study comparing a new suspension formulation to a tablet, the suspension showed a much shorter time to reach peak plasma concentration. researchgate.netnih.gov

Distribution Characteristics

The distribution of this compound throughout the body is a critical aspect of its pharmacokinetics, yet human data remains limited. drugbank.comnih.govpfizer.comdrugs.comrxlist.comfda.govfda.gov

Volume of Distribution

The apparent volume of distribution (Vd) is a theoretical volume that represents the extent of a drug's distribution in the body's tissues. For this compound, the Vd has been reported to be approximately 7 L/kg. mims.commedicaldialogues.in Another pharmacokinetic study reported a volume of distribution of about 6.78 ± 3.52 L. nih.gov It is also suggested that this compound may be excreted into breast milk. drugbank.comnih.gov

Blood-Brain Barrier Permeability Investigations

This compound is known to cross the blood-brain barrier. nih.govmedchemexpress.comgoodrx.com This ability to penetrate the central nervous system is a characteristic of first-generation antihistamines and is linked to side effects such as drowsiness. goodrx.com

Metabolic Pathways and Enzyme Systems

The biotransformation of this compound primarily occurs in the liver. mims.com In vitro studies using human hepatic microsomes and recombinant CYP enzymes have identified the primary enzyme responsible for its metabolism. drugbank.compfizer.comdrugs.comrxlist.comwikidoc.orgfda.govfda.govnih.gov

The dominant enzyme in this compound metabolism is cytochrome P450 2D6 (CYP2D6). drugbank.comnih.govpfizer.comdrugs.comrxlist.comwikidoc.orgfda.govfda.govresearchgate.netnih.govdroracle.ai This enzyme facilitates processes such as aromatic hydroxylation or benzylic oxidation. drugbank.com The genetic polymorphism of the CYP2D6 gene can lead to significant inter-individual variability in this compound exposure due to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid). nih.govpfizer.comrxlist.comfda.govnih.govmims.com One of the identified metabolites of this compound is norchlorcyclizine, which is formed through N-debenzylation. researchgate.net Another metabolite identified is this compound N-oxide. caymanchem.com Research has also shown that this compound can act as a direct inhibitor and a mechanism-based inactivator of human cytochrome P450 3A (CYP3A) enzymes, specifically CYP3A4. researchgate.net

This compound is eliminated from the body through both urine and feces, with metabolites being excreted in the urine and the unchanged drug found in the feces. drugbank.comnih.govnih.govmims.commedicaldialogues.in The plasma elimination half-life of this compound in humans is approximately 5 to 6 hours. drugbank.compfizer.comwikipedia.orgdrugs.comrxlist.comfda.govfda.govmims.com

Pharmacokinetic Parameters of this compound

Parameter Value Source(s)
Bioavailability 22-32% wikipedia.org
Tmax (tablet) ~3 hours (range: 1.5-6) drugbank.comnih.govpfizer.comdrugs.comrxlist.comwikidoc.orgfda.govfda.gov
Tmax (suspension) Shorter than tablet researchgate.netnih.gov
Volume of Distribution (Vd) ~7 L/kg or 6.78 ± 3.52 L nih.govmims.commedicaldialogues.in
Elimination Half-life 5-6 hours drugbank.compfizer.comwikipedia.orgdrugs.comrxlist.comfda.govfda.govmims.com

Compound Names Mentioned

Compound Name
This compound
Norchlorcyclizine

Identification of Dominant Hepatic Enzymes (e.g., CYP2D6)

The metabolism of this compound is primarily carried out in the liver. nih.govdrugs.com In vitro studies using human hepatic microsomes and recombinant CYP enzymes have identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for metabolizing this compound. drugbank.comnih.govresearchgate.netnih.govpfizer.com This enzyme facilitates metabolic processes such as aromatic hydroxylation or benzylic oxidation. drugbank.com The significant role of CYP2D6 suggests a potential for drug interactions with other substances that are also metabolized by this enzyme, or with those that inhibit its function. pfizer.comdrugs.comrxlist.comfda.gov

In Vitro Metabolic Studies Using Human Hepatic Microsomes and Recombinant CYP Enzymes

To elucidate the metabolic pathways of this compound, researchers have employed in vitro studies with human hepatic microsomes and recombinant CYP enzymes. researchgate.netnih.govpfizer.com These studies have confirmed that CYP2D6 is the dominant enzyme in this compound metabolism. nih.govresearchgate.netnih.govpfizer.com The use of these in vitro models allows for a detailed examination of the drug's breakdown in a controlled environment, providing crucial information on its metabolic fate within the human body. nih.gov

Interestingly, further research has revealed that this compound can also act as a direct inhibitor and a mechanism-based inactivator of human cytochrome P450 3A (CYP3A) enzymes, specifically inactivating CYP3A4 but not CYP3A5. researchgate.netnih.gov This interaction with CYP3A enzymes is complex, as this compound is also an agonist of the human pregnane (B1235032) X receptor (PXR), which regulates CYP3A4 expression. researchgate.netnih.gov While this compound increases the expression of CYP3A4 mRNA, it concurrently decreases the catalytic activity of the enzyme. researchgate.netnih.gov

Characterization of this compound Metabolites

While the complete metabolic fate of this compound in humans is not fully detailed in available literature, animal studies, particularly in rats, have identified norchlorcyclizine as a metabolite. medcentral.comdrugs.com This metabolite is formed, likely in the liver, and is distributed throughout most body tissues. medcentral.comdrugs.com In contrast to this compound, which has a di-substituted piperazine (B1678402) ring, norchlorcyclizine is an N-debenzylated metabolite with a mono-substituted piperazine ring and acts as a direct inhibitor but not a mechanism-based inactivator of hepatic microsomal CYP3A activity. researchgate.netnih.gov Ten different metabolites of this compound have been identified in total. wikipedia.org

Genetic Polymorphism and Interindividual Variability in Metabolism

The reliance on CYP2D6 for metabolism introduces the potential for significant interindividual variability in how patients process this compound. nih.govresearchgate.netnih.govpfizer.com Genetic polymorphisms in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.govpfizer.comdrugs.com These genetic differences can have a considerable impact on the metabolism and elimination of this compound, potentially affecting both its efficacy and the likelihood of adverse reactions. nih.govresearchgate.netpfizer.com This variability underscores the importance of monitoring patients for clinical effect and potential side effects when they are taking this compound. drugs.com

Elimination Pathways and Excretion Profiles

The elimination of this compound from the body occurs through multiple pathways, involving both renal and fecal excretion.

Fecal Excretion of Unchanged Drug

In addition to the renal excretion of its metabolites, this compound is also eliminated in the feces as an unchanged drug. drugbank.comnih.govnih.govmedcentral.comdrugs.com This indicates that a portion of the orally administered dose is not absorbed or is eliminated from the bloodstream into the gastrointestinal tract without being metabolized.

Interactive Data Table: Pharmacokinetic Parameters of this compound

ParameterValueReference(s)
Dominant Metabolizing Enzyme CYP2D6 drugbank.comnih.govresearchgate.netnih.govpfizer.com
Plasma Elimination Half-Life ~5-6 hours drugbank.comnih.govpfizer.comrxlist.comfda.gov
Time to Peak Plasma Concentration (Tmax) ~3 hours (range: 1.5 to 6 hours) drugbank.compfizer.comrxlist.comfda.gov
Primary Route of Metabolite Excretion Urine drugbank.comnih.govmedcentral.com
Primary Route of Unchanged Drug Excretion Feces drugbank.comnih.govnih.govmedcentral.comdrugs.com

Plasma Elimination Half-Life Determination

The plasma elimination half-life of this compound in humans is reported to be approximately 5 to 6 hours. drugbank.comnih.govpfizer.com Following oral administration, the effects of a single dose can persist for 8 to 24 hours. nih.govdrugs.com One study involving healthy adult humans who received a 25 mg daily dose of this compound determined the terminal elimination half-life to be 5.11 hours. researchgate.net Despite this relatively short half-life, the therapeutic effects for motion sickness are known to last for a longer duration, typically between 12 to 24 hours. wikipedia.orgresearchgate.net

Research has indicated that after oral administration, this compound reaches its peak plasma concentration in about 1.5 to 3 hours. pfizer.comnih.govwikipedia.org The onset of action is generally observed within one hour. nih.govdrugs.com

Table 1: Pharmacokinetic Parameters of this compound in Humans

Parameter Value References
Plasma Elimination Half-Life 5-6 hours drugbank.comnih.govpfizer.com
Terminal Elimination Half-Life (25 mg dose) 5.11 hours researchgate.net
Time to Peak Plasma Concentration (Tmax) 1.5 - 6 hours drugbank.compfizer.com
Onset of Action ~1 hour nih.govdrugs.com
Duration of Action 8 - 24 hours nih.govdrugs.com

Clearance Studies

Detailed information regarding the clearance of this compound in humans is limited. drugbank.comnih.gov The primary route of elimination is through metabolism in the liver, with subsequent excretion of metabolites in the urine and the unchanged drug in the feces. drugbank.comnih.govclinhypertensionjournal.com

In vitro studies using human hepatic microsomes and recombinant CYP enzymes have identified CYP2D6 as the predominant enzyme responsible for this compound metabolism. pfizer.comnih.govnih.gov This suggests that the clearance of this compound can be influenced by the genetic polymorphism of CYP2D6, which may lead to significant inter-individual variations in drug exposure. pfizer.comnih.govfda.gov

The volume of distribution of this compound in humans has not been fully characterized. drugbank.comnih.gov However, one pharmacokinetic study noted a volume of distribution of approximately 6.78 ± 3.52 L. nih.gov Due to the role of the kidneys in excreting metabolites, there is a potential for drug or metabolite accumulation in individuals with impaired renal function. pfizer.comnih.gov Similarly, since this compound is metabolized by the liver, hepatic impairment could lead to increased systemic exposure. pfizer.comfda.gov

Neuropharmacological Research on Meclizine S Central Effects

Modulation of Central Nervous System (CNS) Depressant Effects

Meclizine (B1204245) is recognized for its CNS depressant properties, which can be potentiated when co-administered with other CNS depressant drugs. drugbank.comnih.gov This includes substances such as alcohol, tranquilizers, and sedatives. nih.gov The interaction can lead to an additive effect, resulting in increased drowsiness and impairment of judgment, thinking, and psychomotor skills. drugs.com

Impact on Cognitive Function and Alertness

Research into this compound's effects on cognitive function and alertness has yielded varied results, with drowsiness being a commonly reported side effect. goodrx.compatsnap.com Studies have shown that this compound can impair certain aspects of cognitive performance.

Conversely, some research suggests a less pronounced impact on cognition. One study concluded that this compound did not impair cognitive or psychomotor performance, sleepiness, or mood when compared to a placebo. tandfonline.com Another study highlighted that combining this compound with pyridoxine (B80251) hydrochloride could abolish the depressant and impairing effects of this compound on psychomotor performance. itmedicalteam.plitmedicalteam.pl

Table 1: Effects of this compound on Cognitive and Psychomotor Performance

Study Cognitive/Psychomotor Task Result
Study on anti-motion sickness drugs Sternberg working memory task Decreased accuracy nih.gov
Comparative antihistamine study Line orientation task Significant reduction in reaction time tandfonline.com
This compound vs. Dimenhydrinate study Digit symbol substitution, Recognition time Impairment observed nih.gov
Cognitive performance study Overall psychomotor performance No significant impairment tandfonline.com
This compound with Pyridoxine study Psychomotor performance Depressant effects abolished itmedicalteam.plitmedicalteam.pl

Studies on Anticholinergic Neurological Manifestations

This compound's central anticholinergic actions are a key aspect of its neuropharmacological profile. nih.govpatsnap.com These effects stem from its ability to block muscarinic acetylcholine (B1216132) receptors in the brain. drugs.com This blockade contributes to its therapeutic efficacy in managing vertigo and motion sickness by reducing vestibular stimulation. patsnap.compatsnap.com

However, these anticholinergic properties can also lead to neurological side effects, particularly in vulnerable populations such as the elderly. nih.gov These manifestations can include confusion, and in cases of overdose, hallucinations and seizures have been reported, especially in children. drugbank.comnih.gov Research has also indicated that the long-term use of anticholinergic medications like this compound is associated with an increased risk of delirium and dementia in older adults. nih.gov

Despite its anticholinergic activity, studies have shown that this compound has a relatively low affinity for muscarinic receptors compared to other first-generation antihistamines. jst.go.jpresearchgate.netcapes.gov.brnih.gov This suggests that while its anticholinergic effects are clinically relevant, they may be less potent than those of other drugs in its class.

Mechanisms Underlying Sedative Properties

The sedative properties of this compound are primarily attributed to its antagonism of histamine (B1213489) H1 receptors in the central nervous system. goodrx.com Histamine plays a crucial role in maintaining wakefulness, and by blocking its action, this compound induces drowsiness. goodrx.com This is a characteristic feature of first-generation antihistamines, which readily cross the blood-brain barrier. goodrx.comnih.gov

Therapeutic Efficacy and Clinical Research Findings of Meclizine

Research on Motion Sickness Prophylaxis and Treatment

Meclizine (B1204245) is an established option for the prevention and management of motion sickness. mayoclinic.orgresearchgate.net It functions by blocking signals to the brain that induce nausea, vomiting, and dizziness. mayoclinic.org

Efficacy in Inhibiting Nausea, Vomiting, and Dizziness

Clinical research has demonstrated that this compound is effective in mitigating the primary symptoms of motion sickness, including nausea, vomiting, and dizziness. nih.govwikipedia.org Its efficacy in controlling these symptoms has been shown in over 80% of cases in some field studies. hres.ca The onset of action is approximately one hour after oral administration, with effects that can last for up to 24 hours. drugbank.comhres.ca This extended duration of action makes it a convenient option for prolonged journeys. mdpi.com

Comparative Efficacy Studies with Other Antiemetics (e.g., Dimenhydrinate, Scopolamine (B1681570), Promethazine)

This compound's efficacy has been compared to other common antiemetics with varying results.

Scopolamine: Scopolamine has been found to be superior to this compound in preventing nausea associated with motion sickness. uspharmacist.comaafp.org A Cochrane review that included 14 randomized controlled trials concluded that scopolamine provided a greater reduction in nausea compared to both placebo and this compound. uspharmacist.comaafp.org However, scopolamine is often associated with more noticeable side effects. jetsetmeds.com

Promethazine: Promethazine is considered one of the most effective antihistamines for preventing motion sickness. mdpi.com It is also noted to be the most sedating among the common anti-motion-sickness medications. cdc.gov

Interactive Data Table: Comparative Efficacy of this compound

Drug Comparative Efficacy Finding Primary Reference(s)
DimenhydrinateSome studies suggest greater efficacy for more intense motion; this compound may have fewer gastrointestinal side effects. verywellhealth.comdroracle.aiuspharmacist.com
ScopolamineGenerally considered more effective in preventing nausea. uspharmacist.comaafp.orgjetsetmeds.com
PromethazineConsidered a highly effective but also highly sedating option. mdpi.comcdc.gov

Research on Vertigo and Vestibular Disorders

This compound is also used to manage vertigo, the sensation of spinning or dizziness, often associated with inner ear problems. mayoclinic.orgclevelandclinic.org It acts as a vestibular suppressant, decreasing the excitability of the inner-ear labyrinth and blocking conduction in the vestibular-cerebellar pathways. medscape.comhearingreview.com

Management of Vertigo Symptoms Associated with Vestibular Diseases (e.g., Ménière's Disease, Labyrinthitis)

This compound is frequently used for the symptomatic relief of vertigo in vestibular disorders.

Ménière's Disease: this compound is prescribed to lessen the spinning sensation and help control the nausea and vomiting associated with acute attacks of Ménière's disease. mayoclinic.orgmsdmanuals.com Clinical practice guidelines from the American Academy of Otolaryngology-Head and Neck Surgery support its use for managing vertigo in Ménière's disease. nih.govdroracle.ai It helps by suppressing vestibular input to the brain, but it does not treat the underlying cause of the disease. msdmanuals.comdroracle.ai

Labyrinthitis: For labyrinthitis, an inflammation of the inner ear, this compound is one of the medications used to relieve dizziness and vertigo. pennmedicine.orghealthline.com It is typically used for a short duration during the acute phase to manage symptoms. hearingreview.com

Investigational Use in Benign Paroxysmal Positional Vertigo (BPPV)

The role of this compound in the management of Benign Paroxysmal Positional Vertigo (BPPV) is more limited. BPPV is caused by the displacement of small calcium carbonate crystals in the inner ear. nih.gov While this compound can be used off-label for BPPV, it is generally not recommended as a primary treatment. nih.govdroracle.ai The American Academy of Otolaryngology-Head and Neck Surgery guidelines recommend against the routine use of vestibular suppressants like this compound for BPPV. hearingreview.com The primary and most effective treatment for BPPV consists of physical repositioning maneuvers, such as the Epley maneuver, which are designed to move the displaced crystals. hearingreview.comdroracle.ai Medical treatment with this compound is generally considered ineffective for resolving BPPV, although it may be used to lessen severe symptoms of nausea or vomiting in the short term. medscape.com

Interactive Data Table: this compound in Vestibular Disorders

Disorder Therapeutic Role Key Research Findings Primary Reference(s)
Ménière's DiseaseSymptomatic relief of acute vertigo, nausea, and vomiting.Supported by clinical guidelines for managing acute attacks. Does not prevent attacks or hearing loss. nih.govmayoclinic.orgmsdmanuals.comdroracle.ai
LabyrinthitisSymptomatic relief of dizziness and vertigo.Used to manage acute symptoms during the initial phase of the condition. hearingreview.compennmedicine.orghealthline.com
BPPVInvestigational/Off-label; not a primary treatment.Not recommended for routine use. Physical repositioning maneuvers are the standard of care. May offer minimal reduction in symptom intensity. nih.govhearingreview.comnih.govdroracle.aimedscape.com

Research on Vestibular Migraine Management

Vestibular migraine is a neurological condition that causes recurrent episodes of vertigo in individuals with a history of migraines. researchgate.net While there is no definitive cure, treatment focuses on managing symptoms and reducing the frequency of attacks. frontiersin.orghopkinsmedicine.org

This compound is sometimes used to alleviate the vertigo associated with vestibular migraine. droracle.ainih.govtjn.org.tr It is considered a treatment option for milder episodes of vertigo and can help control motion sickness, a common trigger for vestibular migraine. nih.govtjn.org.tr However, its effectiveness can vary among patients, with some studies suggesting that only about 20% of individuals with vestibular migraine respond to traditional vestibular suppressants like this compound. migrainedisorders.org For acute attacks, antiemetic drugs including this compound may provide relief for some patients. frontiersin.org Prophylactic treatments, aimed at preventing attacks, often include medications such as beta-blockers, calcium channel blockers, and tricyclic antidepressants. hopkinsmedicine.orgnih.gov

Research in Other Specialized Clinical Contexts

Beyond its use in vestibular disorders, this compound has been investigated for its utility in other specific medical situations.

Postoperative Nausea and Vomiting (PONV) Prevention Studies

Postoperative nausea and vomiting (PONV) is a frequent complication following general anesthesia. nih.govresearchgate.net Research has explored the use of this compound, often in combination with other antiemetics, to prevent PONV, particularly in high-risk patients. nih.govanestesia.org.arnih.gov

One randomized controlled trial assessed a biphasic dosing regimen of this compound in a high-risk population. nih.govresearchgate.net In this study, 70 subjects were randomly assigned to receive either 50 mg of oral this compound or a placebo the night before and the day of surgery. nih.govresearchgate.net All participants also received 4 mg of intravenous ondansetron (B39145) before the end of the procedure. nih.govresearchgate.net The results indicated that the group receiving this compound had lower verbal numeric rating scale scores for nausea and a lower incidence of PONV compared to the placebo group, although these differences were not always statistically significant across all measured time points. nih.govresearchgate.net

Another study involving 77 high-risk subjects investigated the combination of this compound and ondansetron for PONV prevention. nih.govepistemonikos.org The group receiving this compound showed significantly lower nausea scores at 15 and 45 minutes after receiving rescue treatment in the post-anesthesia care unit (PACU). nih.gov Furthermore, the incidence of nausea after discharge was significantly lower in the this compound group (10%) compared to the placebo group (29%). nih.gov These findings suggest that prophylactic this compound, in conjunction with ondansetron, can reduce the incidence and severity of PONV in high-risk individuals. nih.govdroracle.ai

Table 1: Key Findings from this compound PONV Prevention Studies

Study Focus Patient Population Key Findings
Biphasic this compound dosing nih.govresearchgate.net 70 high-risk surgical patients Lower nausea scores and PONV incidence in the this compound group compared to placebo, though not always statistically significant. nih.govresearchgate.net
This compound combined with ondansetron nih.govepistemonikos.org 77 high-risk surgical patients Significantly lower nausea scores post-rescue treatment and lower incidence of post-discharge nausea in the this compound group. nih.gov

Symptomatic Management in Radiation Sickness

This compound is indicated for the symptomatic management of radiation sickness, which can cause nausea and vomiting. drugbank.comsquarepharma.com.bdbiopharmabd.comhres.ca The pathophysiology of radiation-induced nausea and vomiting (RINV) is thought to involve the release of serotonin (B10506) in the gastrointestinal tract, which then activates receptors that trigger the vomiting reflex. amegroups.cn While 5-HT3 receptor antagonists are often a primary treatment, this compound can be used to manage the associated symptoms. amegroups.cnamegroups.org

Management of Withdrawal Symptoms (e.g., Transdermal Scopolamine Withdrawal)

Transdermal scopolamine is a medication used to prevent motion sickness and PONV. frontiersin.orgdrugbank.com However, discontinuation of the scopolamine patch can lead to a withdrawal syndrome characterized by symptoms such as dizziness, nausea, and headache. drugbank.comquest2recovery.comnih.gov This syndrome is thought to be due to a rebound effect of increased cholinergic activity after the cessation of the anticholinergic drug. nih.gov

Case reports and studies have demonstrated that this compound can be an effective treatment for scopolamine withdrawal symptoms. quest2recovery.comnih.govdroracle.airesearchgate.net In one reported case, a 30-year-old woman who experienced severe nausea after discontinuing transdermal scopolamine found relief after taking oral this compound. researchgate.netresearchgate.net The symptoms, which had persisted for three days, subsided after two doses of this compound. researchgate.netresearchgate.net

Another approach to managing withdrawal involves tapering off the scopolamine patch while supplementing with this compound. quest2recovery.comnih.gov This method aims to gradually reduce the anticholinergic blockade and mitigate the rebound symptoms. nih.gov

Emerging and Investigational Therapeutic Applications of Meclizine

Neuroprotective Potentials and Mechanistic Studies

Meclizine (B1204245), a drug commonly used for motion sickness, is now being studied for its neuroprotective effects. hdbuzz.net Research suggests that this compound may help protect nerve cells from damage in a variety of conditions. nih.govmdpi.com This protection is linked to its ability to alter cell metabolism, specifically by reducing the reliance on mitochondria for energy and increasing glycolysis. ahajournals.orgnih.gov

Research in Huntington's Disease Models

Studies in models of Huntington's disease have shown that this compound can protect neurons from cell death. nih.govnih.gov The mechanism behind this is thought to be the drug's ability to suppress mitochondrial respiration, which is the process of cells using oxygen to create energy. nih.govnih.gov This effect is not related to its antihistamine properties. nih.govnih.gov

In a murine (mouse) cell model of Huntington's disease, this compound was found to suppress cell death triggered by the toxic polyglutamine (polyQ) protein. nih.gov This protective effect was also seen in fruit fly and roundworm models of the disease. nih.govnih.gov The neuroprotection was correlated with this compound's ability to inhibit mitochondrial respiration. nih.gov

Further research in striatal cells with the Huntington's mutation showed that this compound increased cell survival by preventing apoptosis, a form of programmed cell death. medchemexpress.comtargetmol.com The effectiveness of this compound in rescuing these cells was directly related to its ability to inhibit mitochondrial respiration. researchgate.net

Table 1: Research Findings on this compound in Huntington's Disease Models

Model SystemKey FindingsCitations
Murine striatal cells (STHdhQ111/111)Suppresses serum withdrawal-induced apoptosis. nih.govmedchemexpress.com
Caenorhabditis elegans (roundworm)Protects against neuronal dystrophy and cell death. nih.govnih.gov
Drosophila melanogaster (fruit fly)Confers protection against polyQ toxicity. nih.govnih.gov

Investigations in Parkinson's Disease Models

In cellular models of Parkinson's disease, this compound has demonstrated protective effects against toxin-induced cell death. nih.gov The primary mechanism appears to be the enhancement of glycolysis, the process of breaking down glucose for energy. nih.gov

Research using SH-SY5Y cells and primary cortical cultures from rats showed that this compound protected against apoptosis and cell death induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. nih.govresearchgate.net This neuroprotective effect is linked to this compound's ability to increase the levels of an enzyme called 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), which in turn activates a key enzyme in glycolysis. nih.gov This boost in glycolysis is thought to be a protective mechanism that helps maintain cellular energy levels when mitochondria are dysfunctional. nih.gov

Further studies have suggested that by promoting glycolysis, this compound may help slow the progression of Parkinson's disease. researchgate.net

Table 2: Research Findings on this compound in Parkinson's Disease Models

Model SystemKey FindingsCitations
SH-SY5Y cellsProtected against 6-OHDA-induced apoptosis and cell death. nih.govresearchgate.net
Rat primary cortical culturesProtected against 6-OHDA-induced apoptosis and cell death. nih.gov
Drosophila (fruit fly) modelThis compound may exert beneficial effects by increasing glycolysis. nih.gov

Effects on Ischemia-Reperfusion Injury (Brain, Heart, Kidney)

This compound has been shown to be protective against ischemia-reperfusion injury, a type of tissue damage that occurs when blood supply returns to tissue after a period of oxygen deprivation, in the brain, heart, and kidneys. ahajournals.orgahajournals.orgnih.gov The protective mechanism is attributed to this compound's ability to shift cellular metabolism from mitochondrial respiration to glycolysis. ahajournals.orgnih.gov

In a mouse model of stroke, pretreatment with this compound was found to reduce the size of the infarct (tissue death). researchgate.netbroadinstitute.orgahajournals.org This neuroprotective effect is linked to increased glucose uptake in the ischemic penumbra, the area surrounding the core of the stroke. ahajournals.orgnih.gov By boosting glycolysis, this compound helps to preserve cellular ATP (energy) during an ischemic event. ahajournals.org

In the context of cardiac ischemia, this compound has been shown to be cardioprotective in both cellular and ex vivo models. nih.govresearchgate.net In isolated rat hearts, this compound treatment prior to ischemia preserved heart function and reduced the area of infarct. researchgate.net

Studies on kidney ischemia-reperfusion injury in mice have also demonstrated a protective effect of this compound. nih.govresearchgate.netnih.gov Pretreatment with this compound significantly reduced kidney injury, inflammation, and oxidative stress. nih.govresearchgate.net The mechanism involves the inhibition of the Kennedy pathway, leading to an accumulation of phosphoethanolamine, which in turn inhibits mitochondrial respiration and upregulates glycolysis. nih.govnih.gov

Table 3: Research Findings on this compound in Ischemia-Reperfusion Injury Models

OrganModel SystemKey FindingsCitations
BrainMouse model of strokeReduced infarct volume, increased glucose uptake in ischemic penumbra. ahajournals.orgresearchgate.netahajournals.org
HeartAdult rat cardiomyocytes, Langendorff perfused rat heartsProtected against cell death, preserved heart function, reduced infarct size. researchgate.net
KidneyMouse model of kidney IRIReduced kidney injury, inflammation, and oxidative stress. nih.govresearchgate.net

Protection against Cisplatin-Induced Peripheral Neuropathy (CIPN)

This compound has shown promise in protecting against the nerve damage caused by the chemotherapy drug cisplatin (B142131). nih.govbiorxiv.orgnih.gov This protection is thought to be due to its ability to reduce oxidative stress and support the energy needs of neurons. nih.govbiorxiv.org

In the context of cisplatin-induced peripheral neuropathy (CIPN), this compound's ability to alter cellular metabolism is a key protective mechanism. biorxiv.orgbiorxiv.org Cisplatin is known to damage mitochondria in dorsal root ganglion (DRG) neurons, leading to oxidative stress and cell damage. biorxiv.orgmdpi.com

Research has shown that this compound can partially restore the baseline oxygen consumption rate in DRG neurons treated with cisplatin. researchgate.net It also helps to preserve maximal respiration. researchgate.net By shifting the metabolic pathway towards glycolysis and the pentose (B10789219) phosphate (B84403) pathway, this compound helps to maintain ATP production and increase the production of NADPH, which is important for combating oxidative stress. nih.govbiorxiv.orgbiorxiv.org

Studies using in vivo imaging of DRG neurons in a mouse model of CIPN have shown that cisplatin increases spontaneous calcium activity in these neurons, which is associated with pain. nih.govnih.gov this compound was found to attenuate this elevated calcium activity. nih.govnih.gov

In addition to reducing spontaneous activity, this compound also decreased the hypersensitivity of DRG neurons to various stimuli. biorxiv.org This suggests that this compound can directly modulate the excitability of sensory neurons, contributing to its pain-relieving effects in CIPN. nih.govbiorxiv.org

Table 4: Research Findings on this compound in Cisplatin-Induced Peripheral Neuropathy Models

Model SystemKey FindingsCitations
Mouse model of CIPNAttenuated mechanical and thermal pain, reduced weight loss. nih.govbiorxiv.orgnih.gov
Cultured DRG primary sensory neuronsProtected from cisplatin-induced damage, enhanced pentose phosphate pathway activity. nih.govbiorxiv.orgbiorxiv.org
In vivo DRG neuron imagingAttenuated cisplatin-induced increase in spontaneous Ca2+ activity. nih.govnih.gov
Role of Anti-Oxidative Effects

This compound, a histamine (B1213489) H1 receptor antagonist, is being investigated for its neuroprotective properties, which are linked to its anti-oxidative effects. nih.govbiorxiv.orgbiorxiv.org Research suggests that this compound can protect neurons from damage caused by oxidative stress. nih.govbiorxiv.orgbiorxiv.org This protection is thought to occur through multiple mechanisms.

Studies have indicated that this compound may protect cultured dorsal root ganglia (DRG) primary sensory neurons from cisplatin-induced damage. biorxiv.org This protection is attributed to the enhancement of the pentose phosphate pathway, which boosts the production of NADPH and improves the clearance of DNA nucleotides damaged by cisplatin. biorxiv.org Furthermore, this compound appears to shift retinal ganglion cells' metabolism away from mitochondrial respiration and towards glycolysis, which could be a protective measure against oxidative stress and mitochondrial toxicity induced by substances like cisplatin. biorxiv.org

This compound also helps maintain a higher ratio of reduced to oxidized glutathione (B108866) and NADPH, both of which are crucial for combating oxidative damage within cells. biorxiv.orgbiorxiv.org By improving the redox state and enhancing DNA repair mechanisms, this compound may reduce the hyperexcitability of neurons and thus decrease hypersensitivity to painful stimuli. biorxiv.org In mouse models of chemotherapy-induced peripheral neuropathy (CIPN), this compound has been shown to attenuate the associated pain. nih.govbiorxiv.org

Some research also points to this compound's ability to diminish endogenous reactive oxygen species and protect against external oxidative damage. nih.gov While the precise mechanisms are still under investigation, the anti-oxidative properties of this compound represent a promising area for its therapeutic application in conditions involving neuronal damage and oxidative stress.

Skeletal System and Bone Growth Research

This compound has been identified as a potential therapeutic agent for certain skeletal dysplasias, particularly achondroplasia, the most common form of short-limbed dwarfism. researchgate.netoup.comoup.com This has stemmed from drug repositioning strategies that have uncovered its effects on critical signaling pathways involved in bone development. plos.orgplos.org

Inhibition of FGFR3 Signaling in Chondrocytes

Achondroplasia is caused by a gain-of-function mutation in the FGFR3 gene, which encodes for the fibroblast growth factor receptor 3. oup.complos.org This mutation leads to the receptor being overly active, which in turn inhibits the proliferation and differentiation of chondrocytes—the cells responsible for cartilage formation and subsequent bone growth. oup.complos.org

Research has shown that this compound can inhibit the abnormally activated FGFR3 signaling pathway in chondrocytes. plos.orgplos.org Specifically, it has been found to downregulate the phosphorylation of ERK, a key component of the MAPK signaling pathway that is downstream of FGFR3. plos.orgspandidos-publications.com By attenuating this signaling, this compound helps to restore normal chondrocyte activity.

In laboratory studies using various chondrocytic cell lines, this compound has been shown to facilitate chondrocyte proliferation and reduce the loss of extracellular matrix. plos.org It has also demonstrated the ability to alleviate the suppressed proliferation of human chondrosarcoma cells that express the mutated FGFR3 gene. plos.org

Promotion of Longitudinal Bone Growth in Animal Models of Achondroplasia

The inhibitory effects of this compound on FGFR3 signaling observed in cell cultures have translated to positive outcomes in animal models of achondroplasia. researchgate.netoup.com In mouse models carrying the Fgfr3 mutation, oral administration of this compound has been shown to promote longitudinal bone growth. researchgate.netoup.complos.org

Studies have demonstrated that this compound treatment in these mice leads to a significant increase in the length of various bones, including the cranium, radius, ulna, femur, tibia, and vertebrae, by the time they reach skeletal maturity. oup.com Interestingly, an increase in bone growth was also noted in wild-type mice treated with this compound. oup.com The doses used in these animal studies resulted in plasma concentrations of this compound that are within the range used for its clinical indications in humans. oup.complos.org

Furthermore, histological analyses of the growth plates in these animal models revealed that this compound treatment helps to restore the hypertrophic zone, suggesting an upregulation of endochondral ossification. oup.com In addition to promoting bone growth, long-term administration of this compound in a mouse model of achondroplasia has been shown to improve survival rates and reduce spinal canal stenosis. oup.com

Research FindingAnimal ModelOutcome
Inhibition of FGFR3 signalingChondrocytic cell linesFacilitated chondrocyte proliferation and mitigated loss of extracellular matrix. plos.org
Promotion of longitudinal bone growthMouse model of Achondroplasia (Fgfr3ach mice)Significantly increased length of cranium, radius, ulna, femur, tibia, and vertebrae. oup.com
Amelioration of bone qualityMouse model of Achondroplasia (Fgfr3ach mice)Improved trabecular parameters including bone mineral density, bone volume/tissue volume, trabecular thickness, and trabecular number. oup.com
Improved survival and spinal stenosisMouse model of Achondroplasia (Fgfr3ach mice)Significantly reduced the rate of death or paralysis and ameliorated kyphotic deformities. oup.com

Inhibition of Osteoclastogenesis and OVX-Induced Bone Loss

Beyond its effects on chondrocytes, this compound has also been investigated for its role in bone remodeling, specifically its impact on osteoclasts, the cells responsible for bone resorption. nih.govnih.gov Research has shown that this compound can inhibit osteoclastogenesis, the formation of osteoclasts. nih.govnih.gov

This inhibitory effect is partly mediated through the upregulation of the Pregnane (B1235032) X receptor (PXR), a nuclear hormone receptor involved in inflammatory processes. nih.govnih.gov In studies using primary bone marrow-derived macrophages, this compound was found to reduce the formation of osteoclasts and subsequent bone resorption in a dose-dependent manner. nih.govnih.gov

At the molecular level, this compound attenuates the RANKL-induced activation of several key signaling pathways involved in osteoclast differentiation, including NF-κB and the MAPKs, ERK and p38. nih.govnih.gov It also reduces the expression of genes specific to osteoclasts, such as TRAP, MMP9, Cathepsin K, and NFATc1. nih.govnih.gov

In a mouse model of postmenopausal osteoporosis, where bone loss is induced by ovariectomy (OVX), this compound treatment was shown to decrease OVX-induced bone loss by suppressing osteoclast activity. nih.govnih.govresearchgate.net This suggests that this compound could be a potential therapeutic candidate for diseases characterized by excessive bone resorption. nih.govnih.gov

Molecular Target/PathwayEffect of this compoundOutcome
RANKL-induced osteoclastogenesisInhibitionReduced formation of osteoclasts and bone resorption. nih.govnih.gov
Pregnane X receptor (PXR)UpregulationPartial mediation of the inhibition of osteoclastogenesis. nih.govnih.gov
NF-κB, ERK, p38 signalingAttenuation of RANKL-induced activationInhibition of osteoclast differentiation. nih.govnih.gov
Osteoclast-specific genes (TRAP, MMP9, Cathepsin K, NFATc1)Reduced expressionDecreased osteoclast function. nih.govnih.gov
Ovariectomy (OVX)-induced bone lossPreventionDecreased bone loss by repressing osteoclast activity. nih.govnih.govresearchgate.net

Toxicology and Safety Research of Meclizine

Acute Toxicity Studies (e.g., LD50 Determination in Animal Models)

Acute toxicity studies are fundamental in establishing the safety profile of a pharmaceutical compound. The median lethal dose (LD50), the dose required to be fatal to 50% of a tested animal population, is a standard measure of acute toxicity. For meclizine (B1204245), LD50 values have been determined in various animal models through oral and intraperitoneal administration routes.

In studies involving oral administration, the LD50 of this compound was found to be 1600 mg/kg in mice and ranged between 1500-3000 mg/kg in rats. hres.cacaymanchem.com Another report specified the oral LD50 in mice as 1650 mg/kg, with a range of 1330-2046 mg/kg. hres.ca For intraperitoneal administration in mice, the LD50 was determined to be 625 mg/kg. caymanchem.com

These studies typically involve observing the animals for a set period, often 14 days, after the administration of the test substance to monitor for signs of toxicity and mortality. nih.gov The data gathered from these acute toxicity tests are crucial for estimating the substance's relative safety and for guiding the dosage in further non-clinical and clinical studies. nih.govnih.gov It is important to note that while LD50 values are a key metric, they are not directly translatable to human lethal doses due to species-specific differences in metabolism and response. nih.gov

Animal ModelRoute of AdministrationLD50 Value (mg/kg)Reference
MouseOral1600 caymanchem.com
MouseOral1650 (Range: 1330-2046) hres.ca
RatOral1500-3000 hres.ca
MouseIntraperitoneal625 caymanchem.com

Mechanisms of Overdosage Manifestations

Overdosage of this compound can lead to significant and differing toxicological effects, primarily impacting the central nervous system (CNS). The manifestations of an overdose are notably different between adult and pediatric populations, a distinction largely attributed to the drug's dual action as a CNS depressant and an anticholinergic agent.

Central Nervous System (CNS) Depression in Adults

In adults, an overdose of this compound typically results in CNS depression. hres.cadrugbank.com The primary signs and symptoms include drowsiness, which can progress to coma and convulsions in severe cases. hres.cadrugbank.comnih.gov Hypotension, a drop in blood pressure, may also occur, particularly in elderly patients. hres.cadrugbank.comnih.gov The CNS depressant effects of this compound can be intensified when taken concurrently with other CNS depressants such as alcohol, barbiturates, tranquilizers, and sedatives. hres.camedcentral.com

Anticholinergic Effects and CNS Stimulation in Pediatric Populations

In contrast to adults, children are more susceptible to the anticholinergic and CNS stimulatory effects of a this compound overdose. hres.cadrugbank.com This can manifest as hallucinations, seizures, and insomnia (trouble sleeping). hres.cadrugbank.comnih.gov The paradoxical CNS stimulation in children is a recognized phenomenon with antihistamines. hres.ca The anticholinergic properties of this compound block the action of acetylcholine (B1216132), a neurotransmitter, which can lead to a toxidrome characterized by flushed skin, dry mouth, and fixed, dilated pupils. sfda.gov.saksumsc.com Severe toxicity in children can lead to more serious complications. sfda.gov.sa

Teratogenicity Research and Reproductive Toxicology

The potential for a drug to cause birth defects (teratogenicity) is a critical area of toxicological research. The evaluation of this compound's reproductive and developmental toxicity has involved both preclinical studies in animal models and epidemiological studies in human populations.

Preclinical Studies in Animal Models

Preclinical research has revealed some evidence of teratogenic effects in certain animal models at high doses. Specifically, reproduction studies conducted in rats demonstrated the occurrence of cleft palates in offspring when this compound was administered at doses 25 to 50 times the typical human dose. hres.cadrugs.comfda.gov One study noted that multiple daily oral doses ranging from 25 to 250 mg/kg in pregnant rats led to a significant number of skeletal and orofacial malformations. hres.ca However, these abnormalities have not been consistently observed in other animal species, including monkeys. hres.ca Another study in rats, mice, and rabbits also showed developmental abnormalities, but these occurred at doses that were also toxic to the mother. pfizer.com It has been suggested that the relevance of these findings in rodents to humans is questionable due to known species differences in the effects of histamine (B1213489), which acts as a vasoconstrictor in rodents but a vasodilator in humans. hres.ca

Epidemiological Studies on Human Pregnancy Exposure

Despite the findings in some animal studies, extensive epidemiological studies in pregnant women have not shown an increased risk of fetal abnormalities associated with this compound use during pregnancy. hres.cadrugs.comfda.gov Data from well-controlled, prospective studies involving over 50,000 pregnant women, with 1,014 of them using this compound hydrochloride during early pregnancy, indicated that the incidence of malformations was not statistically higher in the offspring of women who took this compound compared to a control group. hres.ca Based on these human data, the possibility of fetal harm appears to be remote. fda.govpfizer.comfda.gov Consequently, this compound was previously classified as a FDA Pregnancy Category B drug, which means that animal reproduction studies failed to demonstrate a risk to the fetus and there are no adequate and well-controlled studies in pregnant women. nih.govdrugs.comfda.gov

Considerations in Specific Populations

The toxicological and safety profile of this compound requires special consideration in certain populations due to variations in metabolism, physiological responses, and potential for adverse effects.

Geriatric Pharmacokinetics and Pharmacodynamics

Limited specific pharmacokinetic studies on this compound in the geriatric population are available; however, general principles of pharmacology in older adults suggest likely alterations. This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. nih.govfda.govfda.report As liver function can decline with age, and the activity of CYP2D6 can vary due to genetic polymorphisms, older adults may experience increased systemic exposure to the drug. fda.govfda.reportpfizer.com This could lead to a higher risk of adverse effects.

The plasma elimination half-life of this compound in the general adult population is approximately 5 to 6 hours, with peak plasma concentrations occurring about 3 hours after oral administration. fda.govclinhypertensionjournal.com While specific data for the elderly is scarce, it is known that clearance of first-generation antihistamines is often reduced with advanced age. clinhypertensionjournal.com Furthermore, since this compound is partially excreted by the kidneys, age-related declines in renal function could also contribute to the accumulation of the drug or its metabolites, necessitating caution. nih.govfda.govfda.report

From a pharmacodynamic perspective, older adults are generally more susceptible to the central nervous system (CNS) depressant and anticholinergic effects of medications like this compound. droracle.ai

Table 1: Pharmacokinetic Parameters of this compound in Adults

ParameterValueSource(s)
Time to Peak Plasma Concentration (Tmax)Median of 3 hours (Range: 1.5-6 hours) fda.govfda.gov
Plasma Elimination Half-Life (t½)~5-6 hours fda.govclinhypertensionjournal.com
Primary Metabolizing EnzymeCYP2D6 nih.govfda.govfda.report

Risk of Anticholinergic Toxicities in Elderly Patients

This compound possesses significant anticholinergic properties, which pose a considerable risk to elderly patients. clinhypertensionjournal.comdroracle.ai These effects can manifest as dry mouth, constipation, blurred vision, and urinary retention. nih.govclinhypertensionjournal.com Centrally, the anticholinergic action can lead to more severe toxicities, including confusion, delirium, cognitive impairment, and an increased risk of falls and fractures. nih.govclinhypertensionjournal.comdroracle.ai

Due to these risks, this compound is included in the American Geriatrics Society (AGS) Beers Criteria® as a medication to be avoided in older adults. nih.govclinhypertensionjournal.comusc.eduamericangeriatrics.org The criteria highlight that first-generation antihistamines are highly anticholinergic, and their clearance is reduced in older individuals. clinhypertensionjournal.comusc.edu Long-term use of anticholinergic drugs is associated with an elevated risk of dementia. nih.govvestibular.org The cumulative effect of taking multiple medications with anticholinergic properties, known as the anticholinergic burden, further heightens these risks. nih.govbpac.org.nz

Table 2: Potential Anticholinergic Toxicities of this compound in the Elderly

SystemPotential ToxicitiesSource(s)
Central Nervous System Confusion, Delirium, Cognitive Impairment, Drowsiness, Dizziness, Increased risk of falls, Dementia (long-term use) nih.govclinhypertensionjournal.comdroracle.aiusc.edu
Peripheral Nervous System Dry Mouth, Constipation, Urinary Retention, Blurred Vision, Tachycardia nih.govclinhypertensionjournal.combpac.org.nz

Hyperexcitability in Pediatric Patients

While safety and efficacy have not been formally established for children under 12, this compound and other antihistamines are known to sometimes cause a paradoxical reaction in pediatric patients. nih.govdroracle.aihres.cacontemporarypediatrics.com Instead of the expected sedation, some children may experience hyperexcitability, agitation, hallucinations, insomnia, and even seizures. hres.cadrugbank.comsfda.gov.sa This CNS stimulation is a key difference in the drug's effect between children and adults, where CNS depression is more common. hres.casfda.gov.sa Due to these potential reactions, it is recommended to try a test dose before a trip to see if a child will have an adverse effect. contemporarypediatrics.comcdc.gov

Hepatic and Renal Impairment Considerations

The safety and pharmacokinetic profile of this compound in patients with hepatic or renal impairment has not been formally evaluated in dedicated studies. fda.govfda.reportdrugs.com However, given its primary metabolism by the liver, hepatic impairment may lead to increased systemic exposure to this compound. nih.govfda.govfda.reportpfizer.com Therefore, caution is advised when administering this compound to patients with liver disease. nih.govfda.reportdrugs.comfda.gov

Similarly, although data is limited, the potential for drug or metabolite accumulation exists in patients with renal impairment because this compound is excreted in the urine. nih.govfda.govfda.report Caution is therefore recommended for patients with reduced kidney function, which is also a common consideration in the elderly. nih.govfda.govfda.reportfda.gov

Safety Profiles in Lactating Individuals

There is limited information regarding the use of this compound in lactating individuals. nih.gov It is not known for certain if this compound is excreted in human milk. fda.govpfizer.comfda.gov However, because many drugs do pass into breast milk, caution is advised. fda.govpfizer.comfda.gov

Some sources suggest that occasional, low doses are likely acceptable during breastfeeding. nih.govdoctoroncall.com.my However, there is a potential, though unproven, risk that antihistamines could reduce milk supply, especially when used in combination with a sympathomimetic like pseudoephedrine or before lactation is fully established. nih.govnih.govdrugs.com Prolonged use or large doses might also cause side effects, such as drowsiness, in the nursing infant. nih.govdrugs.com If a nursing infant shows symptoms like drowsiness or dry mouth, the child's healthcare provider should be contacted. nih.gov

Drug Drug Interaction Research with Meclizine

Interactions with Central Nervous System (CNS) Depressants

Concurrent use of meclizine (B1204245) with other CNS depressants can lead to increased CNS depression. pfizer.comnih.gov This includes substances like alcohol, tranquilizers, and sedatives. pfizer.com

Additive Sedative Effects

When taken with other CNS depressants, this compound can cause additive sedative effects. mhmedical.com This can manifest as increased drowsiness, dizziness, and impaired cognitive and psychomotor performance. pdr.netgoodrx.comcarehospitals.com Patients should be cautioned about these possibilities, especially when engaging in activities that require mental alertness, such as driving or operating machinery. nih.govfda.gov

Pharmacodynamic Synergism with Opioids, Benzodiazepines, and Alcohol

The combination of this compound with opioids, benzodiazepines, or alcohol can result in pharmacodynamic synergism, where the combined depressant effects on the central nervous system are greater than the sum of their individual effects. medscape.comnih.gov

Opioids : Co-administration with opioids can lead to profound sedation, respiratory depression, and in severe cases, coma and death. goodrx.comfda.govmedscape.com While specific large-scale studies on this compound and opioids are limited, the known risks of combining CNS depressants warrant extreme caution. goodrx.com

Benzodiazepines : Combining this compound with benzodiazepines such as alprazolam, clonazepam, and temazepam can intensify side effects like drowsiness and headache. goodrx.com In severe cases, this combination can lead to significantly slowed breathing. goodrx.comcarehospitals.com The interaction can be particularly dangerous as both drug classes can cause respiratory depression. nih.govfda.gov

Alcohol : Patients are strongly advised to avoid alcoholic beverages while taking this compound. nih.govfda.gov The combination significantly increases the risk of drowsiness and impaired brain activity. goodrx.comcarehospitals.com The synergistic effect on respiratory circuits in the brainstem increases the risk of overdose. nih.gov

Table 1: Interactions of this compound with CNS Depressants

Interacting Drug Class Potential Effect Research Findings
Opioids Additive sedation, respiratory depression. mhmedical.commedscape.com The combination may result in profound sedation, respiratory depression, coma, and death. medscape.com
Benzodiazepines Increased sedation, potentiation of CNS effects. pdr.netgoodrx.com Co-administration can intensify drowsiness, headache, and in severe cases, lead to slowed breathing. goodrx.comcarehospitals.com
Alcohol Increased CNS depression, drowsiness. pfizer.commhmedical.com The combination can lead to significant impairment of attention and psychomotor skills. drugs.com

Interactions with Anticholinergic Agents

This compound itself has anticholinergic properties. nih.gov When taken with other drugs that also have anticholinergic effects, there is a potential for additive and potentiated adverse effects. mhmedical.compdr.netmedscape.com

Potentiation of Systemic Anticholinergic Effects

The concurrent use of this compound and other anticholinergic agents can lead to an increase in systemic anticholinergic effects. medscape.comdrugs.com This can include symptoms such as dry mouth, blurred vision, constipation, and urinary retention. goodrx.comdrugs.com In more severe cases, it can lead to confusion, hallucinations, and delirium, particularly in older adults. drugs.com

Worsening of Shared Adverse Reactions

Many of the adverse effects of this compound are also common side effects of other anticholinergic drugs. goodrx.com Combining these medications can therefore worsen these shared reactions. goodrx.comcarehospitals.com For instance, the risk of constipation, blurred vision, and confusion is heightened when this compound is taken with medications like oxybutynin (B1027) or scopolamine (B1681570). goodrx.com Caution is advised when combining anticholinergic agents, especially in the elderly and individuals with underlying conditions like glaucoma or benign prostatic hyperplasia. nih.govnih.govnih.gov

Table 2: Interactions of this compound with Anticholinergic Agents

Interacting Drug Potential Effect Research Findings
Other Antihistamines (e.g., Diphenhydramine) Additive anticholinergic and sedative effects. pdr.netgoodrx.com Combination can lead to excessive drowsiness and worsen side effects like dry mouth and blurred vision. goodrx.comcarehospitals.com
Tricyclic Antidepressants Additive anticholinergic effects. mhmedical.com May result in increased risk of side effects such as constipation, urinary retention, and confusion. drugs.com
Antispasmodics (e.g., Dicyclomine) Additive anticholinergic effects. goodrx.commedscape.com Can lead to an increased incidence of dry mouth, blurred vision, and other anticholinergic symptoms. goodrx.com

Interactions Modulating this compound Metabolism (e.g., CYP2D6 Inhibitors/Inducers)

In vitro studies have identified that the primary enzyme responsible for the metabolism of this compound is cytochrome P450 2D6 (CYP2D6). nih.govpfizer.comnih.govmdpi.com This creates the potential for drug interactions with substances that inhibit or induce this enzyme. nih.govpfizer.comnih.govfda.gov

CYP2D6 Inhibitors : Co-administration of this compound with a CYP2D6 inhibitor may lead to increased plasma concentrations of this compound. nih.govpdr.net This can potentially intensify its sedative and anticholinergic effects. pdr.net Examples of CYP2D6 inhibitors include certain antidepressants like fluoxetine (B1211875) and bupropion, as well as other medications like amiodarone (B1667116) and berotralstat. pdr.netdrugbank.com

CYP2D6 Inducers : Conversely, concurrent use with a CYP2D6 inducer could theoretically decrease the plasma concentration and efficacy of this compound. pdr.net An example of a weak CYP2D6 inducer is oritavancin. pdr.net

The genetic polymorphism of CYP2D6 can also contribute to significant inter-individual differences in how a person metabolizes this compound. nih.gov

Table 3: Interactions Modulating this compound Metabolism

Interacting Agent Type Example(s) Potential Effect on this compound
CYP2D6 Inhibitors Amiodarone, Fluoxetine, Bupropion, Berotralstat. pdr.netdrugbank.com Increased plasma concentrations, potentially leading to intensified sedative and anticholinergic effects. pdr.net
CYP2D6 Inducers Oritavancin. pdr.net Decreased plasma concentrations and potentially reduced efficacy. pdr.net

Interactions with Other Pharmacological Classes

Monoamine Oxidase (MAO) Inhibitors

Concurrent use of this compound with Monoamine Oxidase (MAO) Inhibitors is generally not recommended due to the potential for significant pharmacological interactions. clevelandclinic.orgwellrx.comclevelandclinic.org Research indicates that the combination can result in additive effects, including increased sedation, enhanced anticholinergic effects, and potential hypotensive reactions. pdr.netoptum.com The interaction stems from the combined central nervous system depressant and anticholinergic properties of both this compound, a sedating H1-blocker, and MAOIs. pdr.net While some research suggests that MAO-B selective inhibitors might be less likely to produce these interactions compared to non-selective MAOIs, caution and close monitoring are still advised. pdr.net

Table 1: Interaction Between this compound and Monoamine Oxidase (MAO) Inhibitors

Interacting Drug ClassExample DrugsNature of InteractionPotential Clinical Outcome
Monoamine Oxidase (MAO) Inhibitors Isocarboxazid, Phenelzine, SelegilinePharmacodynamic SynergismIncreased risk of CNS depression, additive anticholinergic effects, and hypotensive reactions. pdr.netoptum.com

Botulinum Toxin Effects

The anticholinergic properties of this compound can potentiate the effects of botulinum toxin. medscape.commedscape.com This pharmacodynamic synergism may lead to an increase in the toxin's effects, potentially resulting in excessive neuromuscular weakness and heightened systemic anticholinergic effects. medscape.commedscape.com Studies indicate that the risk of adverse effects can be increased when this compound is combined with botulinum toxin type A or type B. drugbank.com The interaction may also amplify side effects such as dry mouth, blurred vision, and urinary problems. drugs.com Therefore, caution is advised when these agents are used concomitantly. medscape.com

Table 2: Interaction Between this compound and Botulinum Toxin

Interacting AgentNature of InteractionPotential Clinical Outcome
AbobotulinumtoxinA Pharmacodynamic SynergismPotentiation of botulinum toxin effects, which may result in excessive neuromuscular weakness and heighten systemic anticholinergic effects. medscape.com
Botulinum Toxin Type A Pharmacodynamic SynergismIncreased risk or severity of adverse effects. drugbank.comdrugbank.com Potentiation of botulinum toxin effects. medscape.com
Botulinum Toxin Type B Pharmacodynamic SynergismIncreased risk or severity of adverse effects. drugbank.com
DaxibotulinumtoxinA Pharmacodynamic SynergismPotentiation of botulinum toxin effects, which may result in excessive neuromuscular weakness and heighten systemic anticholinergic effects. medscape.com
OnabotulinumtoxinA Pharmacodynamic SynergismPotentiation of botulinum toxin effects, which may result in excessive neuromuscular weakness and heighten systemic anticholinergic effects. medscape.com

Impact on Secretin Stimulation Testing

This compound has been found to interfere with the results of secretin stimulation testing, a diagnostic procedure used to assess pancreatic function. medscape.commedscape.com Due to its anticholinergic properties, this compound can act as a pharmacodynamic antagonist to secretin. medscape.commedscape.com This antagonism can lead to a diminished or hyporesponsive reaction to the stimulation test. medscape.commedscape.com Such an outcome could potentially obscure an accurate diagnosis or lead to a misinterpretation of pancreatic function. drugs.com To ensure the validity of the test results, it is recommended that anticholinergic drugs, including this compound, be discontinued (B1498344) for a sufficient period before the administration of secretin, typically at least five half-lives of the drug. medscape.commedscape.com

Table 3: this compound's Impact on Secretin Stimulation Testing

Diagnostic TestMechanism of InteractionEffect on Test Results
Secretin Stimulation Test Pharmacodynamic AntagonismDecreased therapeutic efficacy of secretin. drugbank.com Concomitant use may cause a hyporesponse to stimulation testing. medscape.commedscape.com

Advanced Methodologies and Future Directions in Meclizine Research

In Vivo and In Vitro Modeling for Mechanism Elucidation

To unravel the complex mechanisms underlying meclizine's effects, researchers are employing a range of in vivo and in vitro models. These models are crucial for understanding its molecular interactions and physiological responses.

In vitro studies, using cell cultures, have been instrumental in dissecting the cellular pathways affected by This compound (B1204245). For instance, research has utilized murine striatal cells (STHdhQ111/111) to assess cell viability and the neuroprotective effects of this compound. ahajournals.org Other in vitro work has focused on its impact on osteoclast formation using bone marrow macrophages (BMMs). frontiersin.org These cellular models allow for controlled experiments to identify specific molecular targets and signaling cascades. One significant finding from such studies is this compound's ability to inhibit mitochondrial respiration by targeting the enzyme phosphoethanolamine cytidylyltransferase (PCYT2). frontiersin.org This leads to an increase in phosphoethanolamine, which in turn can inhibit complex II of the respiratory chain. ahajournals.org

In vivo animal models provide a more integrated physiological context to validate in vitro findings. Mouse models of middle cerebral artery occlusion (MCAO) are being used to study this compound's neuroprotective effects in stroke. ahajournals.org In these models, researchers can assess outcomes like infarct volume and neurological deficits. ahajournals.org Furthermore, micro-positron emission tomography (PET) with 18F-FDG has been used in living mice to demonstrate that this compound enhances glucose uptake in the brain, supporting the hypothesis that it shifts energy metabolism towards glycolysis. ahajournals.org For studying its effects on bone, ovariectomy-induced bone loss models in mice have been employed, with micro-CT imaging used to analyze trabecular bone structure. frontiersin.org Additionally, this compound's potential antiviral activity has been investigated in mice infected with pseudorabies virus (PRV), where viral loads in various tissues were quantified. frontiersin.org

These sophisticated modeling techniques are providing unprecedented insights into how this compound functions at both the cellular and whole-organism levels, paving the way for its potential repurposing.

Pharmacogenomic Studies and Personalized Medicine Approaches

The field of pharmacogenomics, which studies how genes affect a person's response to drugs, is beginning to shed light on the variability in this compound's efficacy and side effects among individuals. A key focus of this research is the cytochrome P450 enzyme system, which is responsible for metabolizing many drugs.

The primary enzyme involved in this compound metabolism is CYP2D6. drugbank.commims.com Genetic variations (polymorphisms) in the CYP2D6 gene can lead to different metabolic phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers. mims.com This genetic variability can contribute to significant inter-individual differences in this compound exposure. mims.com Consequently, patients with certain CYP2D6 genotypes may experience altered drug efficacy or an increased risk of adverse reactions.

The U.S. Food and Drug Administration (FDA) drug label for this compound includes information on the role of CYP2D6 in its metabolism, highlighting the potential impact of genetic polymorphisms. mims.comfda.gov This recognition underscores the importance of considering a patient's genetic makeup for optimizing this compound therapy. Pharmacogenomic testing can help identify individuals who may require dose adjustments or alternative medications to ensure safety and effectiveness. attodiagnostics.com As our understanding of the pharmacogenomics of this compound grows, personalized medicine approaches, where treatment is tailored to the individual's genetic profile, are likely to become more common.

Table 1: this compound and Relevant Gene-Drug Interaction

DrugGeneImpactSource
This compoundCYP2D6Variations in this gene can affect how the body metabolizes this compound, potentially leading to differences in drug levels and effects. mims.comfda.govFDA fda.gov

Development of Novel this compound Formulations for Targeted Delivery or Enhanced Pharmacokinetics

Conventional this compound formulations often have limitations, such as slow onset of action and poor water solubility, which can affect their therapeutic efficacy. researchgate.netgoogle.com To address these challenges, researchers are actively developing novel formulations aimed at improving its pharmacokinetic profile and enabling targeted delivery.

One area of focus is enhancing the dissolution rate and bioavailability of this compound. Surface solid dispersion technology has been explored to improve the in-vitro dissolution and in-vivo pharmacokinetics of this compound hydrochloride. By combining this compound with carriers like Gelucire 44/14, researchers have achieved a significant increase in solubility and dissolution rate, leading to higher bioavailability in animal models. Another approach involves the creation of fast-dissolving tablets using superdisintegrants to accelerate the drug's release and absorption. researchgate.net

Liquisolid compacts represent another innovative strategy to enhance the dissolution of poorly water-soluble drugs like this compound. innovareacademics.in This technique involves converting a liquid medication into a dry, non-adherent, and compressible powder. Additionally, sublingual tablet formulations are being developed to provide a rapid onset of action, which is particularly beneficial for treating acute nausea and vertigo. ijnrph.com These formulations often utilize inclusion complexes with cyclodextrins to improve the drug's solubility. ijnrph.com

Furthermore, dual-function orodissolvable/dispersible tablets have been designed to offer patient convenience. innovareacademics.in For more controlled release, researchers have developed Eudragit-coated multiparticulates that can provide both immediate and extended-release profiles. innovareacademics.in Aqueous oral formulations containing solubilizers like hydroxypropyl-β-cyclodextrin are also being investigated to provide a rapid therapeutic effect. google.com These advancements in formulation science hold the promise of more effective and patient-friendly this compound therapies.

Exploration of New Therapeutic Targets and Indications

Beyond its traditional use for motion sickness and vertigo, research is uncovering new potential therapeutic applications for this compound, driven by a deeper understanding of its mechanism of action.

One of the most promising new areas is neuroprotection. Studies have shown that this compound can protect against ischemia-reperfusion injury in the brain, heart, and kidney by shifting cellular metabolism from mitochondrial respiration to glycolysis. ahajournals.orgahajournals.org This has led to investigations into its potential use for preemptive prophylaxis against stroke and myocardial infarction. ahajournals.org Furthermore, this compound has demonstrated neuroprotective effects in models of Parkinson's disease, Huntington's disease, and chemotherapy-induced peripheral neuropathy (CIPN). ahajournals.orgbiorxiv.org In the context of CIPN, this compound has been shown to attenuate pain hypersensitivity and reduce neuronal hyperexcitability. biorxiv.org

Another novel application is in the treatment of bone disorders. Research indicates that this compound can inhibit osteoclastogenesis, the process of bone resorption, partly by upregulating the pregnane (B1235032) X receptor (PXR). frontiersin.org This finding suggests its potential as a therapeutic agent for conditions characterized by excessive bone loss, such as osteoporosis. frontiersin.org

More recently, this compound has been identified as a potential topical treatment for acne vulgaris. examine.com Its anti-inflammatory properties have been shown to reduce skin inflammation induced by Cutibacterium acnes. examine.com Additionally, some studies have explored its potential antiviral effects against viruses like the pseudorabies virus (PRV). frontiersin.org

The exploration of these new indications is often facilitated by drug repositioning strategies, where existing drugs are screened for new therapeutic uses. researchgate.net The identification of this compound as an inhibitor of fibroblast growth factor receptor 3 (FGFR3) signaling has also opened up possibilities for its use in treating conditions like achondroplasia, a form of dwarfism. researchgate.net

Long-Term Safety and Efficacy Studies in Diverse Patient Cohorts

While this compound has a long history of clinical use, there is a need for more comprehensive long-term safety and efficacy studies, particularly in diverse patient populations. Most existing studies have focused on its short-term use for motion sickness. researchgate.net

Future research should aim to evaluate the long-term effects of this compound, especially in the context of its potential new indications which may require chronic administration. While some studies suggest a possible association between long-term use of anticholinergic drugs and dementia, particularly in older adults, a direct link with this compound has not been established. healthmatch.io Nevertheless, caution is advised with high doses over extended periods. healthmatch.io

It is also important to conduct studies in specific populations that may be more vulnerable to adverse effects. For instance, while studies to date have not shown specific problems in the elderly, this population is more likely to have age-related organ dysfunction that could affect drug metabolism and clearance, potentially requiring dose adjustments. mayoclinic.org Similarly, while this compound has been used in pregnancy, more robust data on its long-term effects on both the mother and child would be beneficial. researchgate.net The safety and efficacy of this compound have not been well-established in children under 12 years of age. mayoclinic.org

Future long-term studies should include diverse patient cohorts, considering factors such as age, gender, ethnicity, and co-morbidities, to provide a more complete understanding of this compound's long-term safety and efficacy profile.

Translational Research Bridging Preclinical Findings to Clinical Application

Translational research plays a pivotal role in bridging the gap between promising preclinical discoveries and their application in clinical practice. For this compound, this involves translating the findings from in vitro and animal models into viable therapeutic strategies for humans.

A key example of translational research in this compound is the development of its (S)-enantiomer. Preclinical studies revealed that while racemic this compound has neuroprotective effects, these are often achieved at doses higher than those approved by the FDA, leading to potential side effects like drowsiness due to its antihistaminic activity. ahajournals.org To address this, researchers synthesized the (S)-enantiomer of this compound, which retains the ability to shift metabolism from oxidative phosphorylation to glycolysis but has significantly less affinity for the histamine (B1213489) H1 receptor. ahajournals.org This novel compound showed comparable efficacy to the racemic mixture in animal models of stroke but with an improved safety profile, making it a promising candidate for clinical trials. ahajournals.orgahajournals.org

The journey of this compound from an over-the-counter anti-nausea drug to a potential treatment for conditions like stroke, neurodegenerative diseases, and bone disorders highlights the power of translational research. researchgate.netresearchgate.net This process involves not only demonstrating efficacy in preclinical models but also addressing challenges related to formulation, dosing, and safety to ensure successful clinical development. The development of validated predictive preclinical models is essential for improving the translational success from the laboratory to the clinic. nih.gov Continued investment in translational research will be crucial for realizing the full therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for assessing the antihistaminic efficacy of mecilizine in preclinical models?

  • Methodological Answer : Preclinical studies should employ controlled in vivo (e.g., rodent models of histamine-induced anaphylaxis) and in vitro (e.g., H1 receptor binding assays) paradigms. Dose-ranging studies must include vehicle controls, positive controls (e.g., cetirizine), and blinded outcome assessments. Detailed protocols for tissue sampling, histamine challenge timing, and statistical power calculations should align with reproducibility standards outlined in experimental design guidelines .

Q. How should researchers characterize mecilizine's pharmacokinetic profile in heterogeneous biological matrices?

  • Methodological Answer : Use validated analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards. Ensure matrix-matched calibration curves to account for variability in plasma, cerebrospinal fluid, or tissue homogenates. Report limits of detection, recovery rates, and inter-day precision metrics as per analytical chemistry best practices .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in mecilizine efficacy studies?

  • Methodological Answer : Employ nonlinear regression models (e.g., sigmoidal Emax) to quantify EC50/ED50 values. Include Bayesian hierarchical models for multi-center studies to address inter-lab variability. Power analysis should precede experiments to determine sample sizes, with adjustments for multiple comparisons (e.g., Bonferroni correction). Data visualization via Forest plots or response-surface models enhances interpretability .

Advanced Research Questions

Q. How can researchers resolve contradictory findings between in vitro and in vivo studies of mecilizine's mechanism of action?

  • Methodological Answer : Conduct bridging studies using ex vivo organotypic cultures or transgenic animal models to isolate confounding factors (e.g., metabolic enzymes, blood-brain barrier penetration). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and validate findings through orthogonal assays (e.g., patch-clamp electrophysiology for receptor activity) .

Q. What methodological considerations are critical when designing longitudinal studies to investigate mecilizine's chronic toxicity profiles?

  • Methodological Answer : Implement staggered dosing cohorts with periodic biomarker monitoring (e.g., liver function tests, renal clearance markers). Use survival analysis (Kaplan-Meier curves) to assess time-to-event outcomes. Address attrition bias via intention-to-treat analysis and include sentinel cohorts for early toxicity signals. Ethical frameworks must govern participant withdrawal criteria and adverse event reporting .

Q. How should researchers address potential confounding variables in population-based studies examining mecilizine's therapeutic outcomes?

  • Methodological Answer : Apply propensity score matching or inverse probability weighting to balance covariates (e.g., age, comorbidities). Stratify analyses by genetic polymorphisms (e.g., CYP2D6 metabolizer status) using genome-wide association study (GWAS) data. Sensitivity analyses (e.g., E-value calculations) quantify unmeasured confounding robustness .

Q. What advanced spectroscopic techniques are most suitable for elucidating mecilizine's degradation pathways under physiological conditions?

  • Methodological Answer : Combine tandem mass spectrometry (MS/MS) with nuclear magnetic resonance (NMR) to identify degradation products. Accelerated stability studies (40°C/75% RH) under ICH guidelines reveal hydrolysis/oxidation pathways. Quantum mechanical calculations (DFT) predict reactive intermediates, validated by isotopic labeling experiments .

Data Presentation and Reproducibility

  • Tables/Figures : Include dose-response matrices with 95% confidence intervals (Table 1) and degradation pathway schematics (Figure 1). Follow IUPAC nomenclature and cite spectral databases (e.g., PubChem) for compound verification .
  • Ethical Compliance : Document IRB approvals for human-derived samples and ARRIVE guidelines for animal studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.